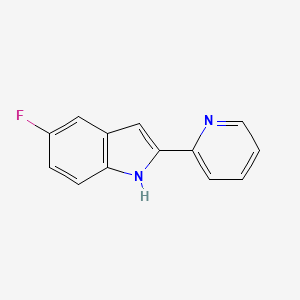
2-Chloro-8-methoxy-3-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-methoxy-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-3-methylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-8-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of 2-amino-8-methoxy-3-methylquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-8-methoxy-3-methyl-1,2-dihydroquinoline.
Aplicaciones Científicas De Investigación
2-Chloro-8-methoxy-3-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparación Con Compuestos Similares
2-Chloro-8-methylquinoline: Lacks the methoxy group at the eighth position.
8-Methoxy-3-methylquinoline: Lacks the chlorine atom at the second position.
2-Chloro-3-methylquinoline: Lacks the methoxy group at the eighth position.
Uniqueness: 2-Chloro-8-methoxy-3-methylquinoline is unique due to the combined presence of chlorine, methoxy, and methyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-chloro-8-methoxy-3-methylquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)13-11(7)12/h3-6H,1-2H3 |
Clave InChI |
XWONAVRVXVZUFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)OC)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)

![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)



![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)
![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)
![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)
